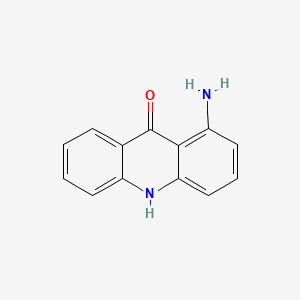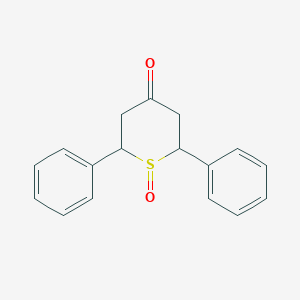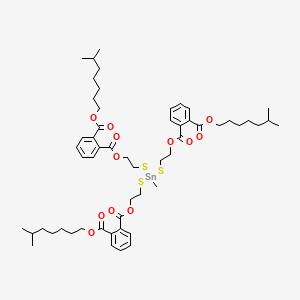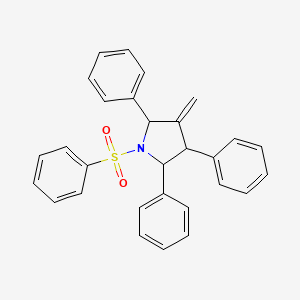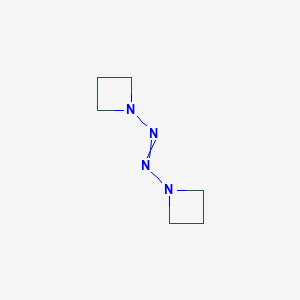
Bis(azetidin-1-yl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(azetidin-1-yl)diazene is a compound that features two azetidine rings connected by a diazene (N=N) linkage. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the diazene linkage adds further interest due to its potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(azetidin-1-yl)diazene typically involves the formation of azetidine rings followed by their connection through a diazene linkage. One common method for synthesizing azetidines is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
化学反应分析
Types of Reactions
Bis(azetidin-1-yl)diazene can undergo various types of chemical reactions, including:
Oxidation: The diazene linkage can be oxidized to form azo compounds.
Reduction: The diazene linkage can be reduced to form hydrazine derivatives.
Substitution: The azetidine rings can participate in nucleophilic substitution reactions due to the ring strain.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazene linkage can yield azo compounds, while reduction can produce hydrazine derivatives .
科学研究应用
Bis(azetidin-1-yl)diazene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules due to its unique reactivity.
Biology: The compound’s ability to form stable yet reactive intermediates makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the synthesis of polymers and other materials with specialized properties.
作用机制
The mechanism of action of bis(azetidin-1-yl)diazene involves its ability to undergo various chemical transformations due to the ring strain in the azetidine rings and the reactivity of the diazene linkage. These properties allow it to interact with molecular targets such as enzymes and proteins, potentially inhibiting or modifying their activity .
相似化合物的比较
Similar Compounds
Azetidine: A simpler compound with a single azetidine ring.
Azetidinone: A β-lactam compound known for its antibacterial properties.
Diazene: A compound with a simple N=N linkage without the azetidine rings.
属性
CAS 编号 |
67523-80-2 |
|---|---|
分子式 |
C6H12N4 |
分子量 |
140.19 g/mol |
IUPAC 名称 |
bis(azetidin-1-yl)diazene |
InChI |
InChI=1S/C6H12N4/c1-3-9(4-1)7-8-10-5-2-6-10/h1-6H2 |
InChI 键 |
AWLPUHLEODYMHA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)N=NN2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



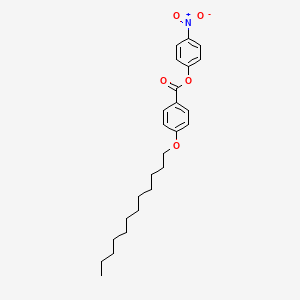
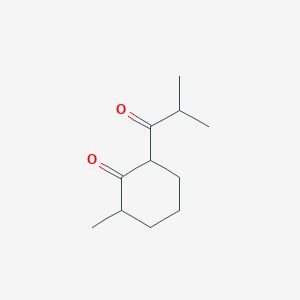
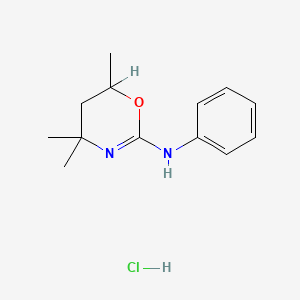
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)

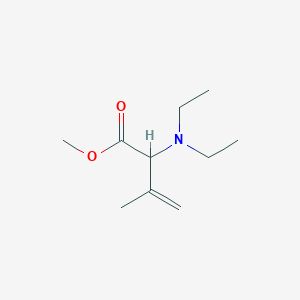
![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
